

Core Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Hydrazinylbenzonitrile hydrochloride**

Cat. No.: **B1417933**

[Get Quote](#)

2-Hydrazinylbenzonitrile hydrochloride, also known as 2-cyanophenylhydrazine hydrochloride, is a key reagent in synthetic chemistry.^[1] Its structure, featuring a reactive hydrazinyl group ortho to a nitrile group on a benzene ring, provides a unique platform for constructing complex molecular architectures, particularly nitrogen-containing heterocycles. The hydrochloride salt form enhances its stability and simplifies handling compared to the free base.

Key physicochemical data are summarized below for quick reference.

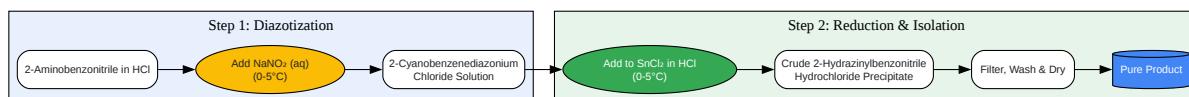
Property	Value	Source(s)
CAS Number	1030287-80-9	[1] [2] [3] [4]
Molecular Formula	C ₇ H ₈ CIN ₃	[1] [2] [4]
Molecular Weight	169.61 g/mol	[1] [4]
Appearance	Light yellow to yellow solid	[1] [4]
Storage Conditions	Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)	[1] [4]

Synthesis Protocol: A Mechanistic Approach

The synthesis of **2-Hydrazinylbenzonitrile hydrochloride** is typically achieved via a two-step process starting from 2-aminobenzonitrile. This pathway leverages the classical Sandmeyer-type reaction sequence involving diazotization followed by reduction. Understanding the rationale behind each step is critical for ensuring high yield and purity.

Experimental Protocol: Synthesis

Step 1: Diazotization of 2-Aminobenzonitrile


- **System Preparation:** In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-aminobenzonitrile in concentrated hydrochloric acid and water. Cool the mixture to 0-5°C in an ice-salt bath.
 - **Causality:** The low temperature is crucial as the resulting diazonium salt is unstable at higher temperatures and prone to decomposition. Hydrochloric acid serves both as the reaction medium and the source of nitrous acid in the next step.
- **Diazotization:** Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO_2) dropwise to the suspension. Maintain the temperature strictly below 5°C throughout the addition.
 - **Causality:** Sodium nitrite reacts with HCl to form nitrous acid in situ, which then reacts with the primary amine to form the diazonium salt. A slow, controlled addition prevents a dangerous exothermic reaction and localized warming that would degrade the product.
- **Confirmation:** The reaction is complete when a slight excess of nitrous acid is detected, which can be confirmed by testing a drop of the reaction mixture with potassium iodide-starch paper (a blue-black color indicates completion).

Step 2: Reduction of the Diazonium Salt

- **Reducant Preparation:** In a separate vessel, prepare a solution of a suitable reducing agent, such as stannous chloride (SnCl_2) in concentrated hydrochloric acid or sodium sulfite in water. Cool this solution to 0-5°C.
 - **Causality:** Stannous chloride is a common and effective reducing agent for diazonium salts in an acidic medium. The reduction must be performed under controlled temperature to manage the exothermic reaction.

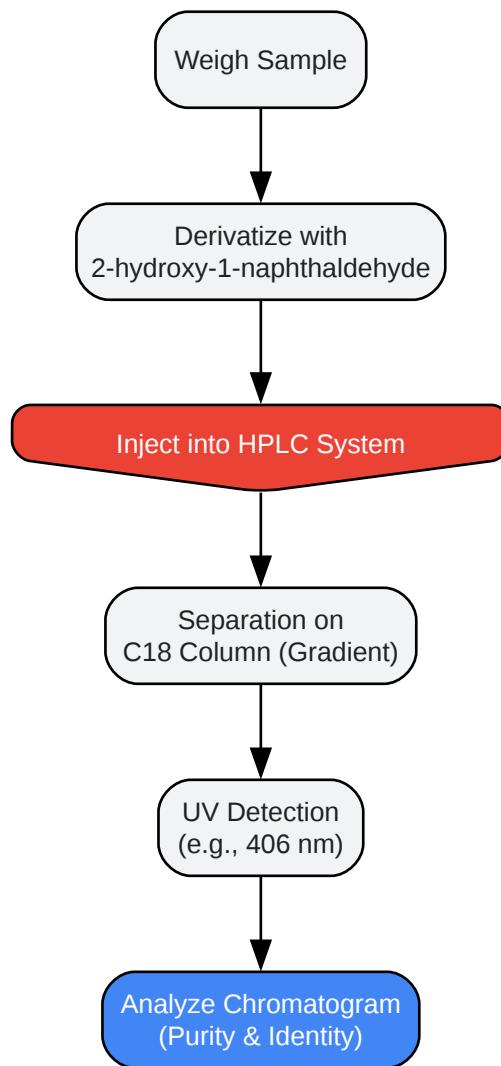
- Reduction: Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution. Vigorous stirring is essential to ensure efficient mixing.
 - Causality: The diazonium salt is reduced to the corresponding hydrazine. The hydrochloride salt precipitates from the acidic solution.
- Isolation and Purification: After the addition is complete, stir the mixture for an additional period while allowing it to slowly warm to room temperature. Collect the precipitated solid by filtration, wash with a small amount of cold water or ethanol to remove impurities, and dry under vacuum.
 - Causality: The final product, **2-Hydrazinylbenzonitrile hydrochloride**, is typically a stable solid that can be isolated directly. Washing removes residual acids and inorganic salts.

Synthesis Workflow Visualization

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 2-Hydrazinylbenzonitrile HCl.

Analytical Characterization: Ensuring Purity and Identity


For applications in drug development, rigorous analytical control is non-negotiable.^[5] High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of such intermediates. Due to the lack of a strong chromophore in the hydrazine moiety itself, derivatization is often employed to enhance UV detection and sensitivity.^[6]

Experimental Protocol: HPLC Analysis

- Sample Preparation (Derivatization):
 1. Accurately weigh approximately 10 mg of **2-Hydrazinylbenzonitrile hydrochloride** into a vial.
 2. Add a diluent (e.g., a mixture of acetonitrile and water).
 3. Add an excess of a derivatizing agent, such as 2-hydroxy-1-naphthaldehyde, which reacts with the hydrazine to form a highly conjugated hydrazone.[6]
 4. Heat the mixture gently (e.g., 60°C for 15 minutes) to ensure the reaction goes to completion.
 - Trustworthiness: This derivatization step is self-validating. The formation of a stable, UV-active product allows for sensitive and specific quantification, overcoming the inherent analytical challenges of the parent compound.[6]
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., Inertsil ODS-3V, 250 x 4.6mm, 5µm).[7]
 - Mobile Phase A: 0.1% Phosphoric acid in Water.
 - Mobile Phase B: Acetonitrile.
 - Gradient Program: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the derivatized product and any impurities.
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: Set to the absorption maximum of the derivatized product (hydrazone), often in the 350-410 nm range.[6]
 - Column Temperature: 30°C.
- Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Identity is confirmed by comparing the

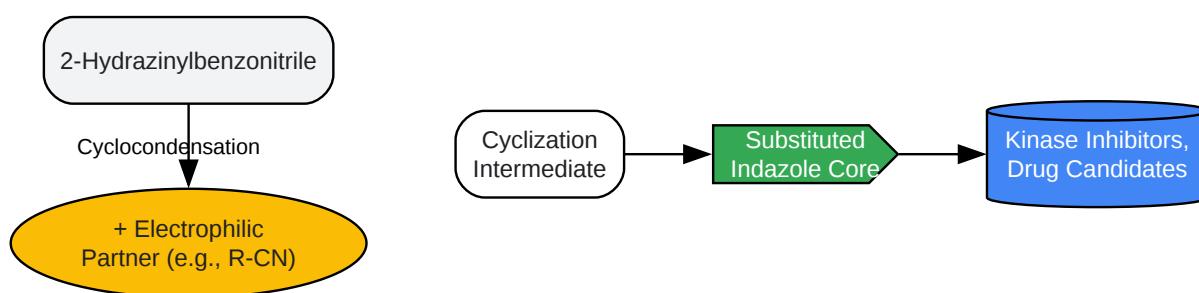
retention time to that of a similarly prepared reference standard.

Analytical Workflow Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for purity analysis of 2-Hydrazinylbenzonitrile HCl via HPLC.

Applications in Drug Discovery and Development


The true value of **2-Hydrazinylbenzonitrile hydrochloride** lies in its utility as a precursor for nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.^{[5][8]} The hydrazine group is a potent nucleophile, enabling its use in cyclization reactions to form rings like indazoles and pyrazoles.^[8]

Key Application: Synthesis of Indazole Scaffolds

Indazoles are core components of numerous approved drugs and clinical candidates, particularly kinase inhibitors used in oncology. 2-Hydrazinylbenzonitrile provides a direct route to 3-aminoindazole derivatives, which are versatile intermediates.

The reaction typically involves a cyclization reaction where the hydrazine attacks an electrophilic center. For example, reaction with a cyanogen source can lead to the formation of an aminonitrile which then cyclizes. The presence of the nitrile group on the starting material offers a handle for further chemical modification.

Reaction Pathway Visualization

[Click to download full resolution via product page](#)

Caption: Role as a precursor to valuable indazole scaffolds in drug discovery.

Safety, Handling, and Storage

As with all hydrazine derivatives, **2-Hydrazinylbenzonitrile hydrochloride** must be handled with appropriate care. Hydrazine compounds are classified as toxic and irritant.[9][10]

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[11][12]
- Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[12] Avoid creating dust. Wash hands thoroughly after handling.[11]

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1][4][11] The recommended storage temperature is 2-8°C under an inert atmosphere.[1]
- First Aid:
 - Skin Contact: Immediately wash the affected area with plenty of soap and water.[11][13]
 - Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[11][13]
 - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[11]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11]
 - In all cases of exposure, seek immediate medical attention.[11][12]

Conclusion

2-Hydrazinylbenzonitrile hydrochloride is more than just a chemical with a CAS number. It is a strategically important building block whose value is unlocked through a deep understanding of its reactivity and handling requirements. From its controlled synthesis to its rigorous analysis and application in constructing pharmacologically relevant scaffolds, this compound represents a key tool for scientists and researchers. By adhering to the principles of mechanistic understanding and robust analytical validation outlined in this guide, professionals can effectively and safely leverage its synthetic potential to advance the frontiers of drug discovery and chemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-HYDRAZINO-BENZONITRILE HYDROCHLORIDE | 1030287-80-9 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]
- 3. 2-肼苯甲腈盐酸盐 | 2-Hydrazinylbenzonitrile hydrochlor | 1030287-80-9 - 乐研试剂 [leyan.com]
- 4. 2-HYDRAZINO-BENZONITRILE HYDROCHLORIDE CAS#: 1030287-80-9 [m.chemicalbook.com]
- 5. nbino.com [nbino.com]
- 6. scribd.com [scribd.com]
- 7. jddtonline.info [jddtonline.info]
- 8. nbino.com [nbino.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- To cite this document: BenchChem. [Core Compound Identification and Physicochemical Properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1417933#2-hydrazinylbenzonitrile-hydrochloride-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com